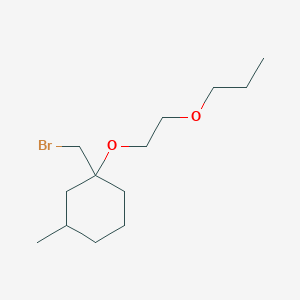
1-(Bromomethyl)-3-methyl-1-(2-propoxyethoxy)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-3-methyl-1-(2-propoxyethoxy)cyclohexane is an organic compound with a complex structure that includes a bromomethyl group, a methyl group, and a propoxyethoxy group attached to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-3-methyl-1-(2-propoxyethoxy)cyclohexane typically involves the bromination of a suitable precursor compound. One common method is the bromination of 3-methyl-1-(2-propoxyethoxy)cyclohexane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)-3-methyl-1-(2-propoxyethoxy)cyclohexane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, ethers, or amines, depending on the nucleophile used.
Oxidation: Products include cyclohexanone derivatives or cyclohexanol derivatives.
Reduction: Products include methyl-substituted cyclohexane derivatives.
Applications De Recherche Scientifique
1-(Bromomethyl)-3-methyl-1-(2-propoxyethoxy)cyclohexane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of new materials with specific properties.
Pharmaceutical Research: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Chemical Biology: Used in studies involving the modification of biomolecules.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-3-methyl-1-(2-propoxyethoxy)cyclohexane in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Bromomethyl)-3-(2-propoxyethoxy)benzene: Similar structure but with a benzene ring instead of a cyclohexane ring.
1-(Bromomethyl)-3-methylcyclohexane: Lacks the propoxyethoxy group.
1-(Bromomethyl)-3-(2-methoxyethoxy)cyclohexane: Similar structure but with a methoxyethoxy group instead of a propoxyethoxy group.
Uniqueness
1-(Bromomethyl)-3-methyl-1-(2-propoxyethoxy)cyclohexane is unique due to the presence of both a bromomethyl group and a propoxyethoxy group on the cyclohexane ring
Propriétés
Formule moléculaire |
C13H25BrO2 |
|---|---|
Poids moléculaire |
293.24 g/mol |
Nom IUPAC |
1-(bromomethyl)-3-methyl-1-(2-propoxyethoxy)cyclohexane |
InChI |
InChI=1S/C13H25BrO2/c1-3-7-15-8-9-16-13(11-14)6-4-5-12(2)10-13/h12H,3-11H2,1-2H3 |
Clé InChI |
REWAEDVFFOXLPF-UHFFFAOYSA-N |
SMILES canonique |
CCCOCCOC1(CCCC(C1)C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-(1-Piperazinyl)ethyl]phenol](/img/structure/B15324896.png)

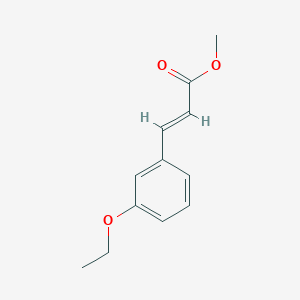

![2-chloro-N-[(4-chlorophenyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B15324929.png)
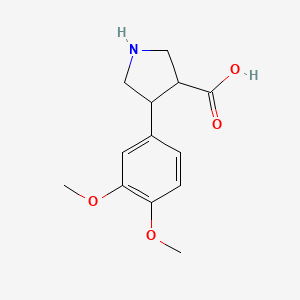
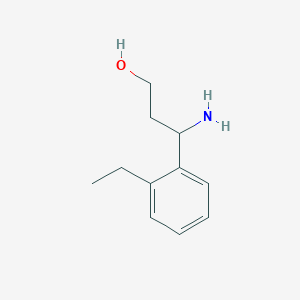
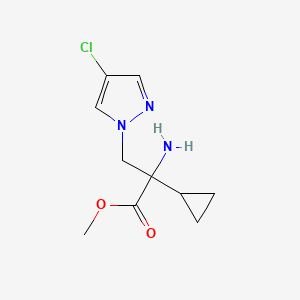
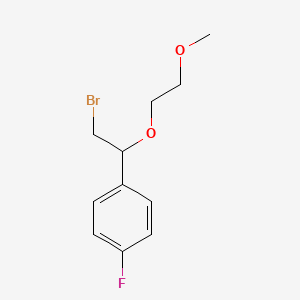
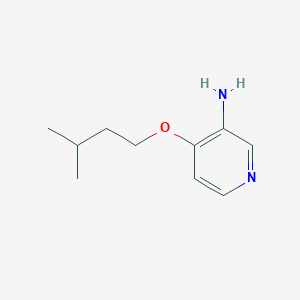
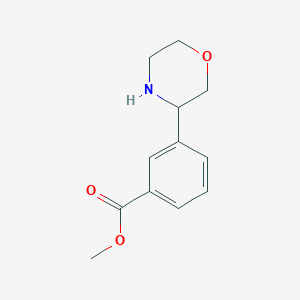
![3-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B15324978.png)
